5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling to Form Carboxamide: The final step involves coupling the quinoline and triazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the triazole ring or the quinoline core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent. Quinoline derivatives are known for their activity against a wide range of bacteria and fungi.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly as an anticancer agent. Its ability to interact with DNA and inhibit topoisomerases makes it a promising candidate for cancer treatment.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with DNA and inhibition of topoisomerases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s ability to form stable complexes with DNA is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinoline derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Oxolinic Acid: A quinoline compound with similar antibacterial activity.
Uniqueness
What sets 5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide apart is its unique combination of a quinoline core with a triazole ring and a carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N5O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-ethyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C19H21N5O4/c1-4-24-8-12(18(26)21-19-20-16(22-23-19)5-10(2)3)17(25)11-6-14-15(7-13(11)24)28-9-27-14/h6-8,10H,4-5,9H2,1-3H3,(H2,20,21,22,23,26) |
InChI Key |
INLRINANSCYNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC4=NNC(=N4)CC(C)C |
Origin of Product |
United States |
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